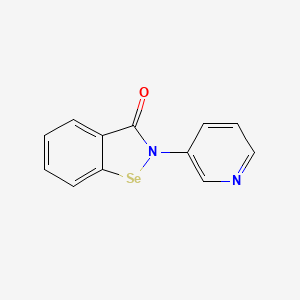
RP-61605
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of RP-61605 involves several steps, typically starting with the preparation of the core benzisoselenazol-3(2H)-one structure. This is followed by the introduction of the pyridinyl group at the 2-position. The reaction conditions often involve the use of selenium reagents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
RP-61605 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different selenium-containing compounds.
Reduction: Reduction reactions can convert it into simpler selenium derivatives.
Substitution: The pyridinyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
RP-61605 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Its selenium content makes it valuable in studies related to selenium biochemistry and its role in biological systems.
Medicine: Research has explored its potential as an antioxidant and its effects on cellular processes.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of RP-61605 involves its interaction with molecular targets in biological systems. It can act as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage. The pathways involved include the modulation of redox-sensitive signaling pathways and the regulation of gene expression related to oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
RP-61605 is unique due to its specific structure and selenium content. Similar compounds include other benzisoselenazolones and pyridinyl derivatives. Compared to these compounds, this compound offers distinct advantages in terms of its reactivity and potential applications in various fields. Some similar compounds include:
- 1,2-Benzisoselenazol-3(2H)-one
- 2-(3-pyridinyl)-1,2-benzisoselenazol-3(2H)-one
- Other selenium-containing heterocycles .
Eigenschaften
CAS-Nummer |
89780-24-5 |
|---|---|
Molekularformel |
C12H8N2OSe |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
2-pyridin-3-yl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C12H8N2OSe/c15-12-10-5-1-2-6-11(10)16-14(12)9-4-3-7-13-8-9/h1-8H |
InChI-Schlüssel |
USKVYNKDRAWQBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CN=CC=C3 |
Key on ui other cas no. |
89780-24-5 |
Synonyme |
NAT 06-123 NAT-06-123 RP 61605 RP-61605 RP61605 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















